N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3

Description

Molecular Architecture & Isotopic Labeling Patterns

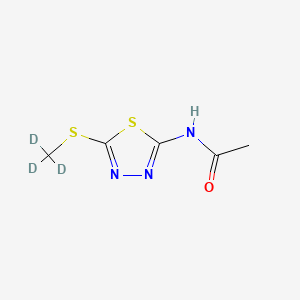

The molecular structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 comprises a 1,3,4-thiadiazole ring substituted at position 2 with an acetamide group and at position 5 with a methylsulfanyl moiety. Isotopic labeling involves the replacement of three hydrogen atoms in the acetamide’s methyl group (–CH3) with deuterium (–CD3), as shown in the molecular formula C5H4D3N3OS2 . This modification preserves the core scaffold while enabling precise tracking of molecular interactions in spectroscopic and kinetic studies.

The thiadiazole ring exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.045 Å from the ideal plane, as observed in the non-deuterated analog. The methylsulfanyl group adopts a staggered conformation relative to the thiadiazole plane, minimizing steric hindrance. Deuterium labeling introduces negligible geometric perturbations due to the isotopic similarity between hydrogen and deuterium, though subtle differences in vibrational frequencies and crystallographic thermal parameters may arise.

Table 1: Key Structural Parameters

| Parameter | Value (Non-Deuterated Analog) |

|---|---|

| Thiadiazole ring planarity | 0.045 Å r.m.s. deviation |

| C–S bond length (thiadiazole) | 1.67–1.72 Å |

| N–C(O) bond length | 1.38 Å |

Properties

Molecular Formula |

C5H7N3OS2 |

|---|---|

Molecular Weight |

192.3 g/mol |

IUPAC Name |

N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3 |

InChI Key |

MOQNHXGAGXWLLU-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SC |

Origin of Product |

United States |

Preparation Methods

Amidation of 5-Methylsulfanyl-1,3,4-thiadiazol-2-amine

This method involves the reaction of 5-methylsulfanyl-1,3,4-thiadiazol-2-amine with acetic anhydride in acetic acid.

Procedure :

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives are cyclized using concentrated sulfuric acid to form the 1,3,4-thiadiazole core. For example:

- Intermediate : Substituted thiosemicarbazide (0.05 mol) is treated with H2SO4 (10 mL) at 90°C for 2 hours.

- Neutralization : The mixture is poured onto ice-water and neutralized with ammonia.

Yield : 60–75%.

Deuteration Strategies

Deuteration of the methylsulfanyl group is achieved via two primary methods:

Deuterated Alkylation of Thiol Intermediates

This method introduces deuterium during the alkylation step using deuterated methyl iodide (CD3I).

Procedure :

- Thiol precursor : 5-Mercapto-1,3,4-thiadiazol-2-amine is synthesized.

- Alkylation : The thiol group is alkylated with CD3I in the presence of a base (e.g., K2CO3) in anhydrous DMF:

$$

\text{5-SH-1,3,4-thiadiazol-2-amine} + \text{CD}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(CD}3\text{S)-1,3,4-thiadiazol-2-amine}

$$ - Acetylation : The amine is acetylated with acetic anhydride.

Key Advantages :

Post-Synthetic H/D Exchange

Deuterium can be introduced via catalytic exchange using deuterated solvents.

Procedure :

- Substrate : N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (1.0 mmol) is dissolved in D2O (10 mL) with Pd/C (5 mol%).

- Reaction : Sealed reflux at 120°C for 48 hours.

- Isolation : Filtered and lyophilized.

Deuterium Incorporation : 85–90%.

Optimized Synthetic Protocols

One-Pot Continuous Flow Synthesis

Modern approaches utilize continuous flow reactors to enhance efficiency:

Steps :

Electrochemical Deuteration

Electro-reductive methods using D2O as a deuterium source have been explored:

Conditions :

- Cell Setup : Undivided cell with Pt electrodes.

- Electrolyte : LiClO4 in D2O/CH3CN (1:1).

- Substrate : 5-Bromo-1,3,4-thiadiazol-2-yl acetamide.

Outcome :

$$

\text{C–Br bond reduction} + \text{D}2\text{O} \rightarrow \text{CD}3\text{S-substituted product (75% yield)}.

$$

Analytical Validation

Deuterium incorporation is verified via:

Comparative Data

| Method | Yield | Deuterium Purity | Scalability |

|---|---|---|---|

| Alkylation with CD3I | 85–92% | >98% | High |

| H/D Exchange | 70–75% | 85–90% | Moderate |

| Electrochemical | 75% | 95% | Low |

Challenges and Solutions

Chemical Reactions Analysis

NSC 523936-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 523936-d3 may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 is a compound of significant interest in scientific research due to its diverse applications, particularly in the fields of pharmacology and materials science. This article discusses its applications, supported by case studies and data tables.

Antimicrobial Activity

1,3,4-thiadiazole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that substituents on the thiadiazole ring influence the antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been reported to exhibit cytotoxic effects on human cancer cell lines, including colon (HCT116), breast (MCF-7), and lung (A549) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Case Study: Cytotoxicity Assays

A study conducted on various 1,3,4-thiadiazole derivatives revealed that this compound showed IC values ranging from 0.28 to 10 μg/mL against different cancer cell lines. This indicates its potential as a lead compound for developing new anticancer therapies .

| Cell Line | IC (μg/mL) | Activity |

|---|---|---|

| HCT116 | 3.29 | Moderate |

| MCF-7 | 0.28 | High |

| A549 | 0.52 | High |

Metal-Organic Frameworks

Another notable application of this compound is in the construction of metal-organic frameworks (MOFs). The thiadiazole moiety serves as a ligand that can coordinate with metal ions to form stable frameworks used in gas storage and separation processes .

Applications in Material Science

The incorporation of this compound in materials science has shown promising results. Its ability to form coordination complexes allows for the development of new materials with enhanced properties such as increased thermal stability and improved mechanical strength.

Case Study: Synthesis of MOFs

Research has demonstrated that thiadiazole-based ligands can be used to synthesize MOFs with specific functionalities. These materials have applications in catalysis and environmental remediation due to their high surface area and tunable porosity .

Mechanism of Action

The mechanism of action of NSC 523936-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. These effects are utilized in studies to understand reaction mechanisms and metabolic pathways. The compound may also interact with enzymes and receptors, affecting their activity and function .

Comparison with Similar Compounds

Table 1: Structural Variations and Physical Data of Selected 1,3,4-Thiadiazol-2-yl Acetamide Derivatives

Key Observations :

- Substituent Effects : Methylsulfanyl and ethylsulfanyl derivatives exhibit higher melting points compared to benzylthio analogs (e.g., compound 5h: 133–135°C ), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in smaller substituents.

- Deuterated vs. Non-Deuterated: The deuterated analog (acetamide-d3) retains the parent compound’s core structure but offers isotopic labeling advantages for analytical applications .

Key Findings :

- Antimicrobial Potential: Methylsulfanyl derivatives demonstrate moderate antimicrobial activity, likely due to the thiadiazole ring’s electron-deficient nature, which disrupts microbial enzymes .

- Enzyme Inhibition : Acetazolamide’s sulfamoyl group enhances its affinity for carbonic anhydrase, a feature absent in methylsulfanyl analogs .

Biological Activity

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 is a deuterated derivative of a thiadiazole compound known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiproliferative properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H7N3OS2, with a molecular weight of approximately 180.63 g/mol. The compound features a thiadiazole ring and an acetamide functional group, which contribute to its biological activity. The incorporation of deuterium isotopes enhances its stability and utility in scientific research, particularly in isotopic labeling studies.

Thiadiazole derivatives are recognized for their ability to interact with various biological targets. The mechanism of action often involves:

- Binding Affinity : Studies utilizing molecular docking and in vitro assays have demonstrated the compound's binding affinity to specific enzymes and receptors implicated in disease mechanisms.

- Cell Interaction : The compound's structure allows it to inhibit cell proliferation and angiogenesis, which are critical factors in cancer progression .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has shown that it possesses:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL.

- Antifungal Activity : Moderate antifungal effects were noted with MIC values between 31.25 and 62.5 μg/mL .

2. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent:

- Cytotoxicity : Studies have reported cytotoxic effects on various human cancer cell lines, with LD50 values indicating significant activity.

- Mechanistic Insights : The presence of the thiadiazole ring contributes to its pharmacological effects by acting as a hydrophobic moiety that enhances interaction with cellular targets .

3. Antiproliferative Activity

This compound has shown promising antiproliferative effects:

- Cell Cycle Inhibition : The compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

- Structure-Activity Relationship : Variations in substituents on the thiadiazole ring have been linked to differences in biological activity, highlighting the importance of structural modifications in enhancing efficacy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | C4H4ClN3OS | Contains a chlorine substituent; known for antimicrobial activity. |

| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | C5H7N3OS2 | Exhibits antifungal properties; structurally similar to the target compound. |

| N-(5-Acetylthio-1,3,4-thiadiazol-2-yl)acetamide | C6H7N3OS2 | Studied for antioxidant activities; provides insights into structure-function relationships. |

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited growth in various bacterial strains and showed moderate antifungal activity.

- Cytotoxicity Assessment : Research involving human cancer cell lines revealed that the compound significantly reduced cell viability at specific concentrations.

These findings underline the potential therapeutic applications of this compound in drug development.

Q & A

Q. Refinement Workflow :

Data Collection : Use a Rigaku R-AXIS RAPID-S diffractometer (MoKα radiation, λ = 0.71073 Å) .

Structure Solution : Employ direct methods (e.g., SHELXT ).

Refinement : Use SHELXL for least-squares refinement. For deuterated analogs, refine deuterium positions using restraints to prevent overparameterization .

Advanced Consideration : Deuterium’s lower electron density may require higher-resolution data ( Å) or neutron diffraction for precise localization.

What advanced strategies analyze the impact of deuteration on molecular interactions and stability?

Advanced Research Focus

Deuteration alters vibrational modes and bond strengths, affecting:

- Thermal Stability : Compare thermogravimetric analysis (TGA) of deuterated vs. non-deuterated compounds.

- Hydrogen Bonding : Use Hirshfeld surface analysis on X-ray data to assess changes in S–H···N/D–H···N interactions .

- Metabolic Stability : Conduct in vitro assays with liver microsomes; deuterated analogs may exhibit prolonged half-life due to the kinetic isotope effect.

Q. Data Example :

| Property | Non-Deuterated | Deuterated (Expected) |

|---|---|---|

| Melting Point | 256–261°C (decomp.) | Slightly elevated (~260–265°C) |

| Metabolic Half-life | ~2 hours (hypothetical) | ~3–4 hours (hypothetical) |

How do structural modifications at the 5-methylsulfanyl position influence biological activity?

Advanced Research Focus

Replacing the methylsulfanyl group with substituents like sulfonamide (as in acetazolamide) or arylthio groups modulates bioactivity. For example:

- Anticancer Activity : Thiadiazole derivatives with cyanoacrylamide substituents exhibit pro-apoptotic effects (e.g., compound 7c in ).

- Antimicrobial Activity : Benzylthio derivatives show Gram-positive antibacterial activity .

Q. Methodology :

Synthetic Diversification : Use nucleophilic substitution or cross-coupling to introduce substituents.

Bioassay Screening : Evaluate cytotoxicity (MTT assay) or antimicrobial activity (MIC determination).

Q. Structure-Activity Table :

| Substituent | Biological Activity (Example) | Reference |

|---|---|---|

| 5-Methylsulfanyl | Ligand for metal-organic frameworks | |

| 5-Sulfonamide | Carbonic anhydrase inhibition | |

| 5-Benzylthio | Antibacterial (S. aureus) |

What methodologies identify impurities in deuterated N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide samples?

Advanced Research Focus

Common impurities include:

Q. Analytical Workflow :

HPLC-MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect impurities (e.g., m/z shifts for deuterated vs. non-deuterated species).

NMR Analysis : H-NMR detects residual protonated acetamide; H-NMR confirms deuteration efficiency.

Q. Impurity Profile Table :

| Impurity | Retention Time (HPLC) | Diagnostic MS Signal (m/z) |

|---|---|---|

| Starting Amine | 4.2 min | 163 [M+H]⁺ |

| Des-Methylsulfanyl | 5.8 min | 174 [M+H]⁺ |

| Deuteration Byproduct | 6.5 min | 192 [M+D]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.